molecular formula C22H22N6O7S2 B193858 δ-2-头孢他啶 CAS No. 1000980-60-8

δ-2-头孢他啶

货号: B193858
CAS 编号: 1000980-60-8
分子量: 546.6 g/mol
InChI 键: LRKHKETXQNDOKF-IODBXWCGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceftazidime is a semisynthetic, broad-spectrum, beta-lactam antibacterial drug for parenteral administration . It is the pentahydrate of pyridinium, 1- [ [7- [ [ (2-amino-4-thiazolyl) [ (1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-en-3-yl]methyl]-, hydroxide, inner salt .


Synthesis Analysis

Complexes of Co (II), Ni (II) and Cu (II) with the Schiff base (LH) derived from ceftazidime and salicylaldehyde were synthesized . The proposed structures of the new metal complexes were based on the results of elemental analyses, molar conductivity, IR, DRUV and 1 H NMR spectra, effective magnetic moment and thermal analysis .


Molecular Structure Analysis

Structural comparison with these enzymes showed that the CMY-185 free-form structure is quite similar to the structure of CMY-2 and CMY-136 with the root-mean-square deviation (RMSD) values of 0.45 and 0.52 Å, respectively .


Chemical Reactions Analysis

The conformational changes and binding of ceftazidime in response to transition metals were identified by IR, electronic spectra, ESR, and magnetic susceptibility . Also, thermal analysis of ceftazidime and its metal complexes was conducted based on thermo-gravimetric and differential analysis curves .


Physical and Chemical Properties Analysis

The high prevalence of infections caused by antibiotic-resistant bacteria has stimulated the development of new therapeutic strategies . Polymeric materials have aroused the interest of many researchers because of their large field of applications .

科学研究应用

抗菌耐药性研究

δ-2-头孢他啶已在抗菌耐药性的背景下进行研究。例如,儿科癌症患者中头孢他啶耐药革兰氏阴性杆菌感染的爆发与一种新型β-内酰胺酶 (TEM-26) 的产生有关,该酶水解了头孢他啶 (Naumovski et al., 1992)。此外,表达 KPC-3 的肺炎克雷伯菌分离株中头孢他啶-阿维巴坦耐药性的出现凸显了抗菌耐药性不断变化的挑战 (Humphries et al., 2015)

药代动力学研究

使用胶束电动力色谱法等方法分析了δ-2-头孢他啶及相关化合物的药代动力学,有助于理解该药物在体内的行为 (Porrà et al., 1998)。这种类型的研究对于优化药物剂量和疗效至关重要。

药物稳定性和杂质

使用 HPLC 和 CE 方法研究注射用头孢他啶复溶液的稳定性,可以深入了解药物的保质期和安全储存条件 (Farina et al., 1999)。鉴定和表征杂质(如δ-2-头孢他啶异构体)对于确保药物安全性和有效性至关重要。

治疗效果

研究评估了头孢他啶在各种情况下的临床疗效。例如,其在治疗严重感染(特别是由医院获得性病原体引起的感染)中的有效性已得到证实 (Rains et al., 1995)。另一项研究强调了头孢他啶通过阻断刺突蛋白-ACE2 相互作用对 SARS-CoV-2 的体外疗效,表明其在 COVID-19 治疗中的潜在再利用 (Lin et al., 2020)

与必需微量元素的相互作用

研究了头孢他啶与必需微量元素的相互作用,以了解这些元素如何影响该药物的抗菌活性 (Arayne et al., 2001)。这项研究对于了解药物相互作用和优化治疗效果非常重要。

作用机制

Target of Action

Delta-2-Ceftazidime, like other β-lactam antibiotics, primarily targets specific penicillin-binding proteins (PBPs) in susceptible bacteria . PBPs are a family of enzymes that play a crucial role in the synthesis and remodeling of the bacterial cell wall, a glycopeptide polymer commonly known as peptidoglycan .

Mode of Action

Delta-2-Ceftazidime exhibits its bactericidal effect by directly inhibiting these PBPs . This inhibition results in impaired cell wall homeostasis, leading to loss of cell integrity and ultimately bacterial cell death . Furthermore, Delta-2-Ceftazidime has been found to upregulate p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle .

Biochemical Pathways

Delta-2-Ceftazidime affects the peptidoglycan biosynthetic pathway, which is crucial for bacterial cell wall formation . Additionally, Delta-2-Ceftazidime has been found to promote p27 expression and inhibit cell proliferation by reducing Skp2, a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase .

Pharmacokinetics

Delta-2-Ceftazidime and its β-lactamase inhibitor avibactam have complementary pharmacokinetic profiles . Both drugs have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .

Result of Action

Delta-2-Ceftazidime has been found to be clinically and microbiologically as effective as carbapenems for the treatment of infections in a setting of ∼25% ESBL-carrying Enterobacteriaceae . The safety of the drug should be further evaluated due to a higher rate of serious adverse events compared with carbapenems .

Action Environment

The effectiveness of Delta-2-Ceftazidime can be influenced by environmental factors. For instance, it has been found to exhibit a broad inhibition to the infection of SARS-CoV-2 prototype and Omicron variant in vitro by blocking spike protein-ACE2 interaction . This suggests that Delta-2-Ceftazidime’s action, efficacy, and stability can be influenced by the presence of specific viral variants in the environment.

安全和危害

Ceftazidime may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

未来方向

Ceftazidime is a valuable therapeutic option in MDR-GNB infections . Using CAZ-AVI appropriately to improve efficacy and decrease the emergence of resistance is important .

属性

{ "Design of the Synthesis Pathway": "The synthesis of delta-2-Ceftazidime can be achieved through a multistep process starting with commercially available starting materials.", "Starting Materials": ["7-aminocephalosporanic acid", "3-(2-thienyl)glycidic acid", "N,N-dimethylformamide", "triethylamine", "N-hydroxysuccinimide", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride", "acetic anhydride", "sodium hydroxide", "water", "methanol"], "Reaction": ["1. The starting material 7-aminocephalosporanic acid is dissolved in N,N-dimethylformamide and treated with triethylamine.", "2. To the above solution, 3-(2-thienyl)glycidic acid is added and the reaction mixture is stirred at room temperature for several hours.", "3. The reaction mixture is then cooled and acidified with acetic acid.", "4. The resulting mixture is extracted with ethyl acetate and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "5. The solvent is removed under reduced pressure to obtain the intermediate product.", "6. The intermediate product is dissolved in methanol and treated with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.", "7. The resulting solution is stirred at room temperature for several hours.", "8. The reaction mixture is then concentrated and the residue is dissolved in water.", "9. The aqueous solution is adjusted to pH 7.5 with sodium hydroxide and the resulting solution is extracted with ethyl acetate.", "10. The organic layer is washed with water and dried over anhydrous sodium sulfate.", "11. The solvent is removed under reduced pressure to obtain the crude product.", "12. The crude product is then purified by recrystallization from a suitable solvent to obtain delta-2-Ceftazidime."] }

CAS 编号

1000980-60-8

分子式

C22H22N6O7S2

分子量

546.6 g/mol

IUPAC 名称

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate

InChI

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+/t14-,15?,18-/m1/s1

InChI 键

LRKHKETXQNDOKF-IODBXWCGSA-N

手性 SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

规范 SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

外观

Off-White to Light Brown Solid

熔点

>136°C

1000980-60-8

纯度

> 95%

数量

Milligrams-Grams

同义词

1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-3-yl]methyl]pyridinium;  Δ-2-Ceftazidime;  Ceftazidime Impurity A (EP)

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delta-2-Ceftazidime
Reactant of Route 2
delta-2-Ceftazidime
Reactant of Route 3
delta-2-Ceftazidime
Reactant of Route 4
delta-2-Ceftazidime
Reactant of Route 5
delta-2-Ceftazidime
Reactant of Route 6
delta-2-Ceftazidime

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。